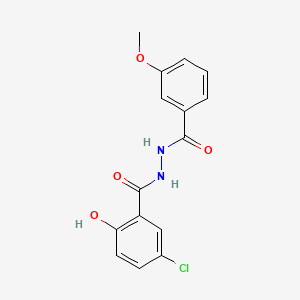![molecular formula C17H17ClN2OS B5879992 N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea](/img/structure/B5879992.png)
N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea, also known as ACPTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. ACPTU is a thiourea derivative that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea has been found to have several scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment. N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea has also been found to have antifungal and antibacterial properties, making it useful in the development of new antimicrobial agents.
Wirkmechanismus
The mechanism of action of N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea is not fully understood. However, studies have shown that N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea induces apoptosis in cancer cells by activating the caspase pathway. N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea has been found to have several biochemical and physiological effects. Studies have shown that N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea can induce oxidative stress in cells, leading to cell death. N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea has also been found to inhibit the growth of cancer cells and induce apoptosis in these cells. In addition, N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea has been found to have antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for cancer treatment. N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea also has antifungal and antibacterial properties, making it useful in the development of new antimicrobial agents. However, one of the limitations of using N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea in lab experiments is its potential toxicity. Further research is needed to determine the safe dosage and potential side effects of N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea.
Zukünftige Richtungen
There are several future directions for research on N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea. One potential direction is to investigate the use of N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another potential direction is to investigate the use of N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to determine the optimal dosage and potential side effects of N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea.
Synthesemethoden
There are several methods of synthesizing N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea. One of the most common methods involves the reaction of 4-acetylphenyl isothiocyanate with 3-chlorophenylethylamine in the presence of a base. The reaction yields N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea as a white crystalline solid with a melting point of 168-170°C.
Eigenschaften
IUPAC Name |
1-(4-acetylphenyl)-3-[2-(3-chlorophenyl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2OS/c1-12(21)14-5-7-16(8-6-14)20-17(22)19-10-9-13-3-2-4-15(18)11-13/h2-8,11H,9-10H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZBACHHWQECIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NCCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)-3-[2-(3-chlorophenyl)ethyl]thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5879910.png)
![1-[3-(3,4-dichlorophenyl)acryloyl]azepane](/img/structure/B5879911.png)
![3-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879922.png)
![4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B5879930.png)





![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5879973.png)


![2-[3-(3,4-dichlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5879997.png)
![2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol](/img/structure/B5879999.png)